REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].[C:14](Cl)([Cl:16])=[O:15].CN(C)C1C=CC=CC=1>C1C=CC=CC=1>[Cl:16][C:14]([O:13][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:10]([CH3:12])[CH3:11])=[O:15]
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Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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TEMPERATURE
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Details
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maintaining a temperature range of 0° to 3° C
|
Type
|
CUSTOM
|
Details
|
The yellow green suspension was quenched with 5 mL water
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Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
|
Details
|
The organic portion was washed with HCl (1N, 5 mL), saturated aqueous NaCl
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a green liquid which
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Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OC1=C(C=CC=C1C(C)C)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |